Thiazole-4-carbothioamide

Corrosion Inhibition Mild Steel Acidic Environment

Thiazole-4-carbothioamide (CAS 80653-66-3) is the essential, non-substitutable 4-thioamide building block for visible-light-promoted regioselective synthesis of 2,4′-bithiazole DNA/BSA-targeting agents. Substitution with 5-isomers or carboxamide analogs fails due to divergent cyclocondensation pathways. In fuel system corrosion inhibition, it achieves 98.66% efficiency on mild steel in 0.5M HCl (5mM, 48h). Procure only HPLC-verified ≥97% purity with certificate of analysis to ensure reproducible yields in multi-step catalytic syntheses. Global B2B shipping available for R&D and industrial formulation.

Molecular Formula C4H4N2S2
Molecular Weight 144.2 g/mol
CAS No. 80653-66-3
Cat. No. B1318096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-4-carbothioamide
CAS80653-66-3
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(=S)N
InChIInChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)
InChIKeySOQQSPURSLWWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-4-carbothioamide (CAS 80653-66-3) - Core Properties & Procurement Baseline


Thiazole-4-carbothioamide (CAS: 80653-66-3), also referred to as 1,3-thiazole-4-carbothioamide, is a heterocyclic organic compound classified as a thioamide derivative of thiazole . With the molecular formula C₄H₄N₂S₂ and a molecular weight of 144.22 g/mol , this compound features a distinctive thioamide (-C(=S)NH₂) functional group at the 4-position of the thiazole ring. This sulfur-containing moiety is a key structural differentiator from its oxygen-containing carboxamide analogs and underpins its enhanced metal-coordination capabilities and unique reactivity profile . The compound is commercially available as a fine chemical building block, typically supplied with certified purities of ≥95% or ≥97% as verified by HPLC, and is distributed by reputable suppliers including Bidepharm, AKSci, and Bio-Fount [1].

Thiazole-4-carbothioamide (CAS 80653-66-3) - Why Direct Analog Substitution Compromises Performance


Simple substitution of Thiazole-4-carbothioamide with structurally similar compounds—such as its oxygen-containing congener thiazole-4-carboxamide, its positional isomer thiazole-5-carbothioamide, or even its methylated derivative—is inadvisable without rigorous validation. The 4-positioned thioamide (-C(=S)NH₂) moiety imparts a unique electronic profile, characterized by a more diffuse, polarizable sulfur atom, which fundamentally alters its metal-binding kinetics, corrosion inhibition efficiency, and regioselective reactivity compared to its analogs [1]. For instance, the substitution of sulfur with oxygen (carboxamide) dramatically reduces the compound's efficacy as a corrosion inhibitor and its capacity for thiol-disulfide exchange reactions [1]. Furthermore, its role as a preferred precursor in the regioselective synthesis of 2,4′-bithiazoles cannot be replicated by 5-substituted isomers due to divergent cyclocondensation pathways [2]. Therefore, procurement decisions must be guided by quantifiable, context-specific performance data rather than assumed class-level interchangeability.

Thiazole-4-carbothioamide (CAS 80653-66-3) - Quantified Differentiation vs. Analogs


Corrosion Inhibition Efficiency vs. 2-Methyl Analog and 4-Aminothieno[2,3-d]pyrimidine-2-thiol

In a head-to-head study evaluating the corrosion inhibition of mild steel in 0.5 M HCl, Thiazole-4-carbothioamide was directly compared to its 2-methyl analog (2-methyl-1,3-thiazole-4-carbothioamide) and 4-aminothieno[2,3-d]pyrimidine-2-thiol. The unsubstituted parent compound, Thiazole-4-carbothioamide, demonstrated a quantifiable difference in performance [1].

Corrosion Inhibition Mild Steel Acidic Environment Electrochemical Impedance Spectroscopy (EIS)

HPLC-Verified Purity vs. Alternative Suppliers

When sourcing Thiazole-4-carbothioamide, the purity specification is a critical differentiator for reproducible results. Several vendors provide the compound with a verified purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) . This contrasts with other suppliers who may only offer a standard 95% purity without a guaranteed analytical method .

Chemical Synthesis Quality Control HPLC Analysis

Regioselective Cyclocondensation: A Differentiated Synthetic Pathway vs. 5-Positional Isomer

Thiazole-4-carbothioamide serves as an essential precursor in the visible-light-promoted regioselective synthesis of 5-aroyl/hetaroyl-2′,4-dimethyl-2,4′-bithiazoles. The reaction with α-bromo-1,3-diketones under white LED light (9W) yields novel 2,4′-bithiazole derivatives that are structurally inaccessible from the 5-carbothioamide isomer [1].

Medicinal Chemistry Organic Synthesis Bithiazole Derivatives Visible-Light Photochemistry

Thiazole-4-carbothioamide (CAS 80653-66-3) - Validated Application Scenarios


Industrial Corrosion Inhibitor Formulation

As quantified in a 2025 study published in Fuel, Thiazole-4-carbothioamide demonstrates a high corrosion inhibition efficiency (98.66%) on mild steel in acidic environments (0.5 M HCl) at a 5 mM concentration over a 48-hour exposure [1]. This makes it a viable, well-characterized candidate for inclusion in industrial corrosion inhibitor packages for applications such as acid pickling, oil well acidizing, and fuel system protection, offering a quantifiable performance baseline for formulators.

Medicinal Chemistry: Synthesis of 2,4′-Bithiazole Libraries

Thiazole-4-carbothioamide is the essential, non-substitutable building block for the visible-light-promoted regioselective synthesis of 2,4′-bithiazole derivatives [2]. This class of compounds has shown promise as DNA- and BSA-targeting agents. The specific 4-substitution pattern is required to achieve the regioselective outcome; therefore, any medicinal chemistry program focused on exploring this scaffold must procure this specific isomer.

High-Purity Building Block for Multi-Step Synthesis

For researchers performing multi-step organic syntheses, particularly those involving sensitive catalytic cycles, the availability of Thiazole-4-carbothioamide with a verified purity of ≥97% by HPLC is a critical quality attribute . This level of purity, documented by an analytical certificate, minimizes the risk of side reactions and ensures reproducible yields, making it the preferred procurement choice over lower-grade or unverified sources for applications in medicinal chemistry and advanced materials science.

Calibration Standard for Analytical Method Development

The well-defined physical and chemical properties of Thiazole-4-carbothioamide (C₄H₄N₂S₂, MW: 144.22) , combined with its commercial availability in high purity , make it suitable for use as a reference standard in analytical chemistry. It can be employed for calibrating HPLC, LC-MS, or GC-MS methods when analyzing more complex thiazole-containing mixtures or evaluating the purity of synthetic derivatives in a research or quality control setting.

Technical Documentation Hub

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